![molecular formula C21H22ClN3O B3030560 [5a-S,10b-R]-2-(2,4,6-Trimethyl-phenyl)-2,5a,6,10b-tetrahydro-4H-5-oxa-2,3-diaza-10c-azonia-cyclopenta[c]fluorene chloride CAS No. 919102-70-8](/img/structure/B3030560.png)
[5a-S,10b-R]-2-(2,4,6-Trimethyl-phenyl)-2,5a,6,10b-tetrahydro-4H-5-oxa-2,3-diaza-10c-azonia-cyclopenta[c]fluorene chloride
描述
[5a-S,10b-R]-2-(2,4,6-Trimethyl-phenyl)-2,5a,6,10b-tetrahydro-4H-5-oxa-2,3-diaza-10c-azonia-cyclopenta[c]fluorene chloride is a useful research compound. Its molecular formula is C21H22ClN3O and its molecular weight is 367.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Bode Catalyst 1, also known as [5a-S,10b-R]-2-(2,4,6-Trimethyl-phenyl)-2,5a,6,10b-tetrahydro-4H-5-oxa-2,3-diaza-10c-azonia-cyclopenta[c]fluorene chloride or (-)-(5aS,10bR)-5a,10b-Dihydro-2-(2,4,6-trimethylphenyl)-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium Chloride, is primarily used as a catalyst in various chemical reactions
Mode of Action
The mode of action of Bode Catalyst 1 involves the activation of both the nucleophile and the electrophile by two different catalysts . This process, known as cooperative catalysis, diminishes the HOMO-LUMO gap between the electrophile and the nucleophile, thereby lowering the activation barrier for the reaction . This results in increased reaction rates and the realization of previously unsuccessful reactions due to high activation energy barriers .
Biochemical Pathways
It is known that catalysts like bode catalyst 1 can influence a wide range of biochemical pathways by accelerating the rate of chemical reactions . They do this by providing an alternative pathway with a lower activation energy .
Pharmacokinetics
It is known that the reactivity of catalysts can be measured in terms of turn over frequency (tof), which is defined as (mol product/mol catalyst)/hour = ton/hour (unit of h-1) .
Result of Action
The result of the action of Bode Catalyst 1 is the acceleration of chemical reactions, leading to increased reaction rates and the realization of previously unsuccessful reactions due to high activation energy barriers . The specific molecular and cellular effects of this compound’s action depend on the particular chemical reactions it is involved in.
Action Environment
The action, efficacy, and stability of Bode Catalyst 1 can be influenced by various environmental factors. These factors can include temperature, pH, and the presence of other substances that can interact with the catalyst . .
生化分析
Biochemical Properties
Bode Catalyst 1 plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as hydratases and carbonic anhydrase inhibitors, facilitating stereospecific water-addition reactions and enzyme inhibition, respectively . These interactions are essential for the compound’s catalytic activity and its ability to influence biochemical pathways.
Cellular Effects
Bode Catalyst 1 has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to impact the expression of genes involved in metabolic pathways and to alter the activity of key signaling molecules, thereby affecting cellular responses and functions .
Molecular Mechanism
The molecular mechanism of Bode Catalyst 1 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes and proteins, altering their activity and function. This binding can lead to the inhibition of enzyme activity, as seen with carbonic anhydrase inhibitors, or the activation of certain biochemical pathways . Additionally, Bode Catalyst 1 can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bode Catalyst 1 have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Bode Catalyst 1 remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes and functions.
Dosage Effects in Animal Models
The effects of Bode Catalyst 1 vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on biochemical pathways and cellular functions. At higher doses, it can lead to toxic or adverse effects, such as enzyme inhibition and disruption of metabolic processes . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent.
Metabolic Pathways
Bode Catalyst 1 is involved in various metabolic pathways, interacting with enzymes and cofactors essential for these processes. It has been shown to affect metabolic flux and metabolite levels, influencing the overall metabolic state of cells . The compound’s interactions with enzymes such as hydratases and carbonic anhydrase inhibitors play a significant role in its metabolic effects.
Transport and Distribution
Within cells and tissues, Bode Catalyst 1 is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The transport and distribution of Bode Catalyst 1 are crucial for its activity and function in biochemical processes.
Subcellular Localization
The subcellular localization of Bode Catalyst 1 is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for the compound’s activity and function, as it allows Bode Catalyst 1 to interact with specific biomolecules and participate in targeted biochemical reactions .
属性
IUPAC Name |
(1R,9S)-4-(2,4,6-trimethylphenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N3O.ClH/c1-13-8-14(2)20(15(3)9-13)24-12-23-19(22-24)11-25-18-10-16-6-4-5-7-17(16)21(18)23;/h4-9,12,18,21H,10-11H2,1-3H3;1H/q+1;/p-1/t18-,21+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUECWMLEUCWYOS-OZYANKIXSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C=[N+]3C4C(CC5=CC=CC=C45)OCC3=N2)C.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)N2C=[N+]3[C@H]4[C@H](CC5=CC=CC=C45)OCC3=N2)C.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919102-70-8 | |
| Record name | [5a-S,10b-R]-2-(2,4,6-Trimethyl-phenyl)-2,5a,6,10b-tetrahydro-4H-5-oxa-2,3-diaza-10c-azonia-cyclopenta[c]fluorenechloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,8-Bis(diphenylphosphoryl)dibenzo[b,d]furan](/img/structure/B3030477.png)
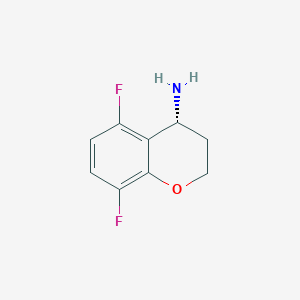
![(2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaen-3-one](/img/structure/B3030482.png)
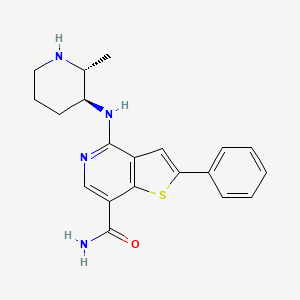
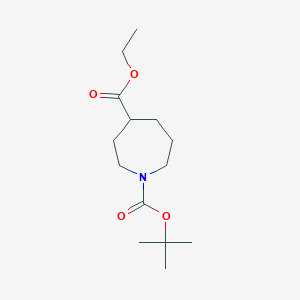
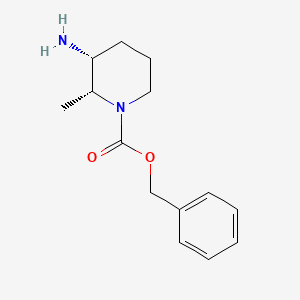
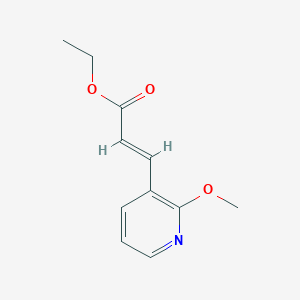
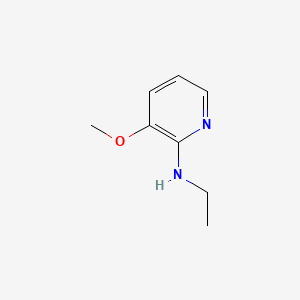
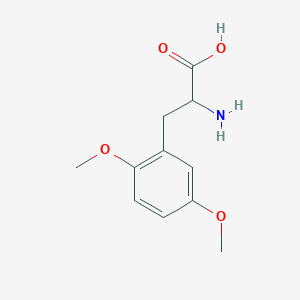
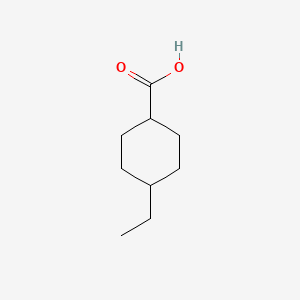
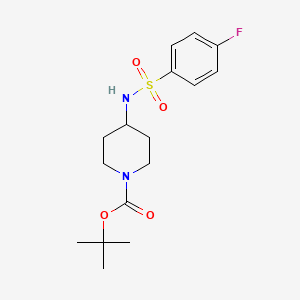
![(4S)-4-Benzyl-2-[(1S)-7'-(diphenylphosphanyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B3030497.png)
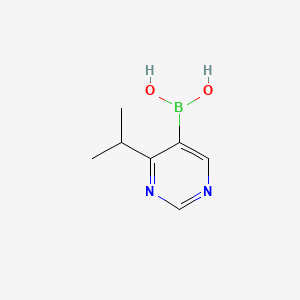
![4-{[4-(2-Hydroxyethyl)piperazin-1-yl]carbonyl}benzeneboronic acid hydrochloride](/img/structure/B3030499.png)
